molecular formula C11H11NO6 B578756 4-Acetyl-2-methoxy-3-nitrophenyl acetate CAS No. 1260862-31-4

4-Acetyl-2-methoxy-3-nitrophenyl acetate

Cat. No.: B578756
CAS No.: 1260862-31-4
M. Wt: 253.21
InChI Key: GZBSZZNAYCTRNV-UHFFFAOYSA-N
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Description

4-Acetyl-2-methoxy-3-nitrophenyl acetate is an organic compound with a complex structure that includes acetyl, methoxy, and nitro functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-2-methoxy-3-nitrophenyl acetate typically involves multiple steps. One common method starts with the nitration of 4-methoxyacetophenone to introduce the nitro group. This is followed by acetylation to add the acetyl group. The final step involves esterification to form the acetate ester. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and acetic anhydride for acetylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments helps in achieving high efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-2-methoxy-3-nitrophenyl acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Conversion to 4-Amino-2-methoxy-3-nitrophenyl acetate.

    Reduction: Formation of 4-Acetyl-2-methoxy-3-aminophenyl acetate.

    Substitution: Various substituted phenyl acetates depending on the nucleophile used.

Scientific Research Applications

4-Acetyl-2-methoxy-3-nitrophenyl acetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Acetyl-2-methoxy-3-nitrophenyl acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The acetyl and methoxy groups can modulate the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can lead to various biological effects, including enzyme inhibition or activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetyl-2-methoxy-3-nitrophenyl acetate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both acetyl and methoxy groups, along with the nitro group, allows for a wide range of chemical modifications and applications that are not possible with simpler analogs.

Properties

IUPAC Name

(4-acetyl-2-methoxy-3-nitrophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO6/c1-6(13)8-4-5-9(18-7(2)14)11(17-3)10(8)12(15)16/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBSZZNAYCTRNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OC(=O)C)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60733726
Record name 4-Acetyl-2-methoxy-3-nitrophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260862-31-4
Record name 4-Acetyl-2-methoxy-3-nitrophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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